molecular formula C18H23FO2 B1248494 Fluoroestradiol F-18 CAS No. 94153-53-4

Fluoroestradiol F-18

Katalognummer B1248494
CAS-Nummer: 94153-53-4
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: KDLLNMRYZGUVMA-ZYMZXAKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoroestradiol F-18 is an imaging agent used with positron emission tomography (PET) to detect estrogen receptor-positive breast cancer lesions. The ability to image ER-positive tumors in vivo is advantageous in that, while helping to visualize tumor progression/regression, it may also be used to assess for heterogeneity in ER expression across metastases (i.e. to identify sites that no longer express ER) without the need for multiple biopsies. Fluoroestradiol F-18 was first granted FDA approval in May 2020, and will be developed by PETNET Solutions, Inc. and Zionexa USA under the brand name Cerianna. It is expected to be available in late 2020/early 2021.
F-18 16 Alpha-Fluoroestradiol is a radiopharmaceutical consisting of an estradiol analogue radiolabeled with the positron-emitting isotope fluorine F 18. F-18 16 alpha-fluoroestradiol is actively taken up in tumor cells expressing the estrogen receptor (ER), allowing visualization of ER-positive tumor cells with positron emission tomography (PET). Uptake of this agent depends upon the ER status of target tissues.

Wissenschaftliche Forschungsanwendungen

Imaging Agent for Breast Cancer

Fluoroestradiol F-18 (F-18 FES) has been explored as a diagnostic imaging agent, particularly for breast cancer. Studies have focused on its synthesis and application as a receptor-based imaging agent for identifying and staging estrogen-receptor-positive breast carcinoma. This compound has shown high affinity for the estrogen receptor and binds well to sex hormone binding globulin, which is thought to protect estrogens from metabolism and deliver them to target tissues. This characteristic might lead to increased tumor uptake and reduced uptake in the liver, making F-18 FES a potential tool for more effective breast cancer imaging (Hostetler, Jonson, Welch, & Katzenellenbogen, 1999).

Diagnostic Accuracy and Safety

A systematic review and meta-analysis conducted on F-18 FES PET/CT, which is used for assessing estrogen receptor expression in patients with recurrent or metastatic breast cancer, reported high diagnostic accuracy. The sensitivity and specificity were found to be 0.86 and 0.85, respectively. Furthermore, the safety of F-18 FES PET/CT was supported, as it was evaluated to be safe and effective with high clinical utility, especially in scenarios where only invasive tests are otherwise possible (Mo, 2021).

Evaluation of Tumor Cell Receptor Profile

F-18 FES has been used to evaluate the tumor cell receptor profile in breast cancer in a noninvasive manner, which is crucial for determining the appropriate therapy, disease staging, prognosis, and response to therapy. The synthesis and characterization of F-18 FES have been optimized for this purpose, with studies focusing on achieving high specific activity and stability for diagnostic use (Bispo et al., 2021).

Predictive Value in Therapy

F-18 FES PET/CT has been studied for its predictive value in therapy, especially in the context of breast cancer. For instance, one study investigated the early changes in F-18 FES PET/CT during fulvestrant therapy in patients with estrogen receptor-positive metastatic breast cancer. The findings suggested that changes in SUVmax measured by F-18 FES PET/CT could be used early to predict progression-free survival benefits in patients receiving fulvestrant therapy, indicating a significant role for F-18 FES in personalized treatment strategies (He et al., 2020).

Eigenschaften

CAS-Nummer

94153-53-4

Produktname

Fluoroestradiol F-18

Molekularformel

C18H23FO2

Molekulargewicht

289.4 g/mol

IUPAC-Name

(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1

InChI-Schlüssel

KDLLNMRYZGUVMA-ZYMZXAKXSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Kanonische SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Andere CAS-Nummern

94153-53-4

Synonyme

(18F)FES
16 alpha-(18)-fluoro-17 beta-estradiol
16 alpha-fluoroestradiol
16 beta-fluoroestradiol
16-alpha-(18F)fluoro-17beta-estradiol
16-fluoroestradiol
16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled
16-fluoroestradiol, (16alpha,17beta)-isomer
16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled
16alpha-(18F)fluoro-17beta-estradiol
F-18 16alpha-fluoroestradiol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroestradiol F-18
Reactant of Route 2
Fluoroestradiol F-18
Reactant of Route 3
Fluoroestradiol F-18
Reactant of Route 4
Fluoroestradiol F-18
Reactant of Route 5
Fluoroestradiol F-18
Reactant of Route 6
Fluoroestradiol F-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.